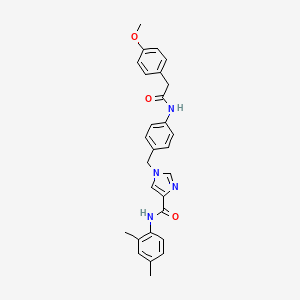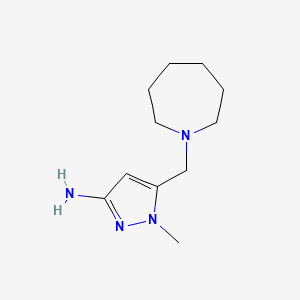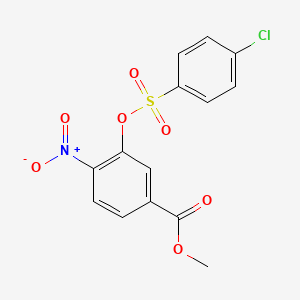
3-butoxy-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a new acyl derivative of sulfadimethoxine . It has been characterized using 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of this compound was characterized using 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques . These techniques are commonly used to determine the structure of organic compounds.Chemical Reactions Analysis
The compound has been found to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits nitric oxide from lipopolysaccharide-induced J774.2 macrophages .Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescence Studies
This compound has been involved in the synthesis of novel p-hydroxycinnamic acid amides and their interaction with bovine serum albumin (BSA), indicating potential applications in understanding protein-ligand interactions. These studies involved the investigation of fluorescence and UV–vis spectral studies to understand the binding dynamics and conformational changes in BSA, providing insight into the molecular interactions and potential for drug delivery mechanisms (Meng et al., 2012).
Antitubercular Scaffold Synthesis
Another area of application is the synthesis of novel derivatives for antitubercular activity. The compound has been used as a precursor in the synthesis of challenging anti-tubercular scaffolds, showing promise in the development of new treatments for tuberculosis. This research highlights the compound's utility in creating novel chemical entities with significant biological activity against Mycobacterium tuberculosis, contributing to the ongoing search for effective tuberculosis treatments (Nimbalkar et al., 2018).
Anti-inflammatory Pharmaceuticals
Research has also explored the synthesis of NOSH-Aspirin, a hybrid compound releasing both nitric oxide and hydrogen sulfide, indicating potential applications in anti-inflammatory pharmaceuticals. These studies show the compound's role in developing new drugs with anti-inflammatory properties, providing a basis for further exploration into therapeutic applications (Kodela et al., 2012).
Heterocyclic Synthesis
The compound has been used in the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives, highlighting its utility in heterocyclic chemistry. This research contributes to the development of new molecules with potential applications in various fields of chemistry and pharmacology, demonstrating the versatility of the compound in synthetic organic chemistry (Hussein et al., 2008).
Antitumor Activity
The compound has shown potential in the synthesis of derivatives with antitumor effects. Research into the synthesis and process improvement of derivatives has indicated their potential antitumor activity, suggesting the compound's role in developing new anticancer agents. This area of research opens avenues for the discovery of novel therapeutic agents targeting cancer (Bin, 2015).
Wirkmechanismus
The compound has shown anti-inflammatory efficacy both in vitro and in vivo . It significantly downregulated the mRNA expression of inflammatory markers TNF- α, IL-1 β, IL-2, IL-13, and NF-κB, which were elevated in zymosan-induced generalised inflammation . It also upregulated the expression of anti-inflammatory cytokine IL-10 .
Safety and Hazards
The compound did not show toxicity towards normal fibroblast cells . The observational findings, gross anatomical analysis of visceral organs and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
Zukünftige Richtungen
The results revealed that the new acyl derivative of sulfadimethoxine has an immunomodulatory effect against generalised inflammatory response with non-toxicity both in vitro and in vivo, and has therapeutic potential for various chronic inflammatory illnesses . This suggests that it could be further studied for potential therapeutic applications in the treatment of chronic inflammatory diseases.
Eigenschaften
IUPAC Name |
3-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-4-5-13-33-18-8-6-7-16(14-18)22(28)24-17-9-11-19(12-10-17)34(29,30)27-20-15-21(31-2)26-23(25-20)32-3/h6-12,14-15H,4-5,13H2,1-3H3,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJPLGVHEIWRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2869122.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2869123.png)
![N-(2-chloro-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2869124.png)
![2-[5-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B2869127.png)


![1-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2869133.png)
![1-[2-Oxo-2-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2869134.png)
![N-(2-{[1-(tert-butyl)-2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)-3-methylbenzenecarboxamide](/img/structure/B2869135.png)
![3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2869137.png)



